

# The Efficacy of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YJ182     |           |
| Cat. No.:            | B12391175 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat, necessitating the development of novel therapeutic agents. This technical guide provides an indepth analysis of the combination drug meropenem-vaborbactam, a potent weapon in the fight against these challenging pathogens. Vaborbactam, a cyclic boronic acid  $\beta$ -lactamase inhibitor, restores the activity of the carbapenem antibiotic meropenem against many CRE strains, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in the evaluation of this combination therapy, offering a comprehensive resource for the scientific community.

## Introduction

The rise of antibiotic resistance has led to a critical need for new drugs targeting multidrug-resistant organisms. Carbapenem-resistant Enterobacteriaceae are of particular concern due to high mortality rates associated with infections they cause and limited treatment options. Meropenem-vaborbactam was developed to address this therapeutic gap. Meropenem, a broad-spectrum carbapenem antibiotic, is rendered ineffective by carbapenemase enzymes produced by resistant bacteria. Vaborbactam specifically inhibits serine β-lactamases, including



the clinically significant KPC enzymes, thereby protecting meropenem from degradation and restoring its bactericidal activity.[1][2][3]

## **Mechanism of Action**

The synergistic effect of meropenem-vaborbactam lies in the distinct roles of its two components:

- Meropenem: As a carbapenem antibiotic, meropenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This binding inactivates the PBPs, leading to a weakened cell wall and ultimately, cell lysis.[4][6]
- Vaborbactam: This novel, non-suicidal β-lactamase inhibitor contains a cyclic boronic acid pharmacophore.[7][8] Vaborbactam forms a stable, covalent adduct with the serine residue in the active site of class A and class C β-lactamases, including KPC enzymes.[5][9] This binding effectively neutralizes the carbapenemase, preventing the hydrolysis and inactivation of meropenem.[1] It is important to note that vaborbactam itself does not possess antibacterial activity.[1][4] Vaborbactam does not inhibit class B (metallo-β-lactamases) or class D (oxacillinases) carbapenemases.[5][7][8]

The combined action allows meropenem to reach its PBP targets in CRE that produce serine carbapenemases, leading to bacterial cell death.





Click to download full resolution via product page

Mechanism of action of meropenem-vaborbactam in CRE.

# **Quantitative Data**

The efficacy of meropenem-vaborbactam against CRE has been demonstrated through extensive in vitro susceptibility testing. The addition of a fixed concentration of vaborbactam significantly lowers the minimum inhibitory concentrations (MICs) of meropenem for many CRE isolates.



Table 1: Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales (CRE) Isolates

| Organism/Enzyme Class          | Meropenem MIC (μg/mL) | Meropenem-Vaborbactam<br>MIC (μg/mL) |
|--------------------------------|-----------------------|--------------------------------------|
| All CRE Isolates               |                       |                                      |
| MIC50                          | >64                   | 0.06                                 |
| MIC90                          | >64                   | 2                                    |
| KPC-producing Enterobacterales |                       |                                      |
| MIC <sub>50</sub>              | >64                   | 0.03                                 |
| MIC90                          | >64                   | 0.5                                  |
| Carbapenemase-Negative CRE     |                       |                                      |
| MIC Range                      | -                     | 0.25 - 4                             |

Data compiled from multiple surveillance studies. Vaborbactam concentration is fixed at 8  $\mu$ g/mL.[10][11][12]

Table 2: Susceptibility Rates of CRE Isolates to

Meropenem-Vaborbactam

| Isolate Category                               | % Susceptible (CLSI Breakpoint ≤4<br>μg/mL) |
|------------------------------------------------|---------------------------------------------|
| All CRE Isolates                               | 95.4%                                       |
| Carbapenemase-Producing Enterobacterales (CPE) | 94.8%                                       |
| KPC-producing Isolates                         | 98.9% - 100%                                |

CLSI: Clinical and Laboratory Standards Institute.[10][11]



# **Experimental Protocols**

The clinical efficacy and safety of meropenem-vaborbactam have been primarily established through the TANGO (Targeting Antibiotic Non-susceptible Gram-negative Organisms) clinical trial program.

### TANGO II Trial: A Phase 3 Randomized Controlled Trial

Objective: To evaluate the efficacy and safety of meropenem-vaborbactam versus best available therapy (BAT) for the treatment of serious infections due to CRE.[13][14]

#### Study Design:

- Multinational, open-label, randomized controlled trial.[13]
- Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.
   [14]

#### Patient Population:

- Hospitalized adults with suspected or confirmed CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections/pyelonephritis.[13][14]
- The trial included patients with multiple comorbidities and high severity of illness.[15][16]

#### Treatment Arms:

- Meropenem-Vaborbactam: 2g meropenem and 2g vaborbactam administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[14]
- Best Available Therapy (BAT): Monotherapy or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone, with doses adjusted according to local protocols.[14]

#### **Key Efficacy Endpoints:**

Clinical cure at the end of treatment.







- All-cause mortality at Day 28.
- Microbiological cure.[13]

#### Microbiological Methods:

- Isolate Identification: Standard laboratory methods were used to identify bacterial isolates from clinical specimens.
- Antimicrobial Susceptibility Testing: Minimum inhibitory concentrations (MICs) were
  determined using the reference broth microdilution method as described by the Clinical and
  Laboratory Standards Institute (CLSI). Vaborbactam was tested at a fixed concentration of 8
  μg/mL.[17]
- Carbapenemase Gene Detection: Multiplex polymerase chain reaction (PCR) was used to detect the presence of β-lactamase genes, including KPC.[17]





Click to download full resolution via product page

Simplified workflow of the TANGO II clinical trial.

## Conclusion

Meropenem-vaborbactam represents a significant advancement in the treatment of infections caused by carbapenem-resistant Enterobacteriaceae, particularly those producing KPC



enzymes. The robust in vitro activity, supported by well-designed clinical trials, demonstrates its potential to improve clinical outcomes for patients with these life-threatening infections. This technical guide provides a foundational understanding of its mechanism, efficacy, and the methodologies used in its evaluation, serving as a valuable resource for ongoing research and development in the field of antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Meropenem–Vaborbactam (Vabomere™): Another Option for Carbapenem-Resistant Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. VABOMERE (meropenem and vaborbactam) CFM How It Works [vabomere.com]
- 5. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Activity of Vaborbactam PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Outcomes of Patient Subgroups in the TANGO II Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Early Experience With Meropenem-Vaborbactam for Treatment of Carbapenem-resistant Enterobacteriaceae Infections PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Efficacy of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391175#yj182-effect-on-carbapenem-resistant-enterobacteriaceae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com